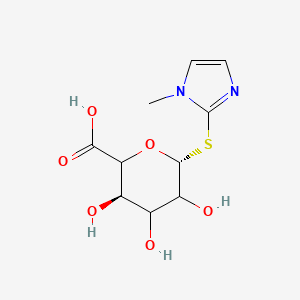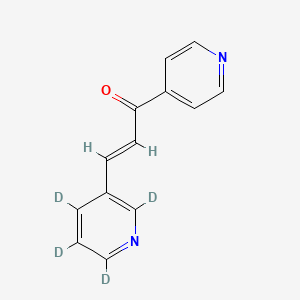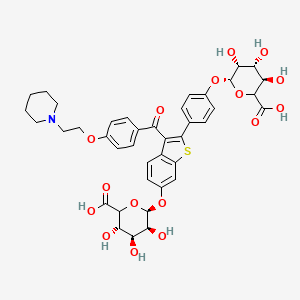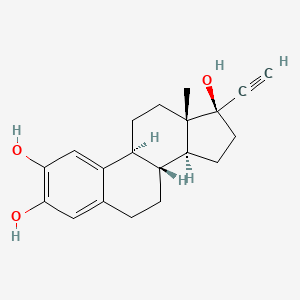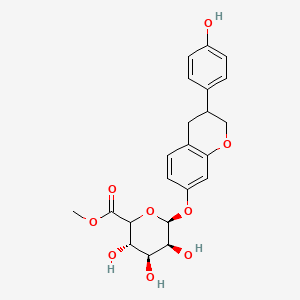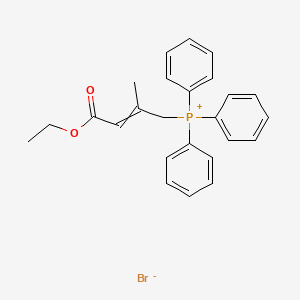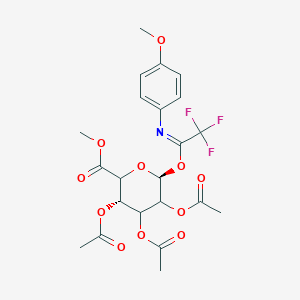
Methyl 2,3,4-Triacetyl-D-glucopyranosiduronyl 1-(N-4-Methoxyphenyl)-2,2,2-trifluoroacetimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar molecules often involves multiple steps, including the protection of hydroxyl groups, activation of glycosyl donors, and selective glycosidic bond formation. For instance, Jegge and Lehmann (1984) described the synthesis of a modified oligosaccharide by transacetalation and subsequent removal of blocking groups, showcasing a methodology that might be analogous to the synthesis of the compound (Jegge & Lehmann, 1984).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by detailed analysis techniques such as X-ray crystallography. The structure elucidation provides insights into the stereochemistry and conformational preferences of the molecule, which are essential for understanding its reactivity and interactions with other biomolecules. For example, the crystal structure of a related compound, "p-Methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside," was determined, offering a glimpse into the structural aspects of similar compounds (Analytical Sciences: X-ray Structure Analysis Online, 2006).
Chemical Reactions and Properties
Chemical reactions involving such molecules typically aim at modifying the glycosidic unit or adding functional groups to the molecule. The reactivity can be influenced by the protecting groups used, the nature of the glycosidic bond, and the presence of substituents on the aromatic ring. Kowalska and Pedersen (2020) discussed the synthesis and reactivity of glycosyl N-(ortho-methoxyphenyl)trifluoroacetimidates, highlighting the selective formation of glycosidic bonds, which is relevant to the chemical behavior of our compound of interest (Kowalska & Pedersen, 2020).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystallinity can significantly affect the compound's applicability in synthesis. Polymorphism, for instance, plays a crucial role in the physical characteristics and stability of chemical compounds. Hayes et al. (2013) investigated the polymorphism of a glycoside donor, which is relevant to understanding the physical properties of similar glycosidic compounds (Hayes et al., 2013).
Applications De Recherche Scientifique
Synthesis of Hyaluronic Acid-Related Saccharides : Blatter and Jacquinet (1996) reported the synthesis of hyaluronic acid-related saccharides using derivatives similar to Methyl 2,3,4-Triacetyl-D-glucopyranosiduronyl 1-(N-4-Methoxyphenyl)-2,2,2-trifluoroacetimidate. This work highlights the compound's utility in synthesizing complex carbohydrates (Blatter & Jacquinet, 1996).
Ganglioside Synthesis : Liu Xiang-peng, W. Peng, and Li Ying-xia (2010) utilized a related compound in the synthesis of per-acetyl ganglioside GM3 trisaccharide, a key intermediate in the total synthesis of GM3 (Liu Xiang-peng, Peng, & Li Ying-xia, 2010).
Mitsunobu Reaction for β-Phenylglucuronides : Badman, Green, and Voyle (1990) reported the use of Methyl 2,3,4-tri-O-acetyl-D-glucopyranuronate in the Mitsunobu reaction, a method applicable for the synthesis of β-phenylglucuronides, demonstrating the versatility of similar compounds in organic syntheses (Badman, Green, & Voyle, 1990).
Modified Oligosaccharide for Protein Interaction Studies : Jegge and Lehmann (1984) synthesized a modified oligosaccharide, which could be used to study the interactions of carbohydrates with multi-site proteins, showcasing the compound's relevance in biochemical research (Jegge & Lehmann, 1984).
Synthesis of Isoflavone Glucuronides : Al-Maharik and Botting (2006) employed a similar N-(4-methoxyphenyl)-trifluoroacetimidate glucuronsyl donor for synthesizing isoflavone 7-glucuronides, key metabolites of dietary isoflavones, indicating the compound's role in medicinal chemistry (Al-Maharik & Botting, 2006).
Propriétés
IUPAC Name |
methyl (3S,6S)-3,4,5-triacetyloxy-6-[N-(4-methoxyphenyl)-C-(trifluoromethyl)carbonimidoyl]oxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3NO11/c1-10(27)33-15-16(34-11(2)28)18(35-12(3)29)20(36-17(15)19(30)32-5)37-21(22(23,24)25)26-13-6-8-14(31-4)9-7-13/h6-9,15-18,20H,1-5H3/t15-,16?,17?,18?,20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVXPVUNZDHHOM-ZONUDWDZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=NC2=CC=C(C=C2)OC)C(F)(F)F)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C(C([C@@H](OC1C(=O)OC)OC(=NC2=CC=C(C=C2)OC)C(F)(F)F)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3NO11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3,4-Triacetyl-D-glucopyranosiduronyl 1-(N-4-Metoxyphenyl)-2,2,2-trifluoroacetimidate | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{4-[2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy]benzylidine}thiazolidine-2,4-dione](/img/structure/B1140726.png)
![5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B1140727.png)
